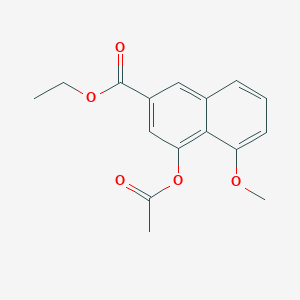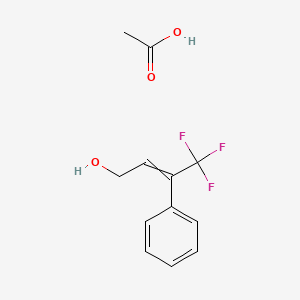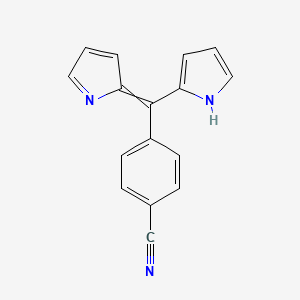methanone CAS No. 861881-88-1](/img/structure/B12526373.png)
[3-(3,4-Dimethoxyphenyl)oxiran-2-yl](3,4,5-trimethoxyphenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone: is a complex organic compound characterized by the presence of multiple methoxy groups and an oxirane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with 3,4-dimethoxyphenylacetic acid in the presence of a suitable oxidizing agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like pyridinium chlorochromate. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the oxirane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as column chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the oxirane ring, converting it into a diol.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Introduction of alkyl or acyl groups on the aromatic rings.
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: In biological research, the compound can be used as a probe to study enzyme-catalyzed reactions involving epoxides and methoxy groups.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context.
Vergleich Mit ähnlichen Verbindungen
- 3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone
- 3-(3,4-Dimethoxyphenyl)oxiran-2-ylethanone
- 3-(3,4-Dimethoxyphenyl)oxiran-2-ylethanone
Comparison: Compared to these similar compounds, 3-(3,4-Dimethoxyphenyl)oxiran-2-ylmethanone is unique due to the presence of an additional methoxy group on the aromatic ring. This structural difference can influence its reactivity and interaction with molecular targets, potentially leading to distinct biological and chemical properties.
Eigenschaften
CAS-Nummer |
861881-88-1 |
|---|---|
Molekularformel |
C20H22O7 |
Molekulargewicht |
374.4 g/mol |
IUPAC-Name |
[3-(3,4-dimethoxyphenyl)oxiran-2-yl]-(3,4,5-trimethoxyphenyl)methanone |
InChI |
InChI=1S/C20H22O7/c1-22-13-7-6-11(8-14(13)23-2)18-20(27-18)17(21)12-9-15(24-3)19(26-5)16(10-12)25-4/h6-10,18,20H,1-5H3 |
InChI-Schlüssel |
FSRPQYOPLJDYGH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)C2C(O2)C(=O)C3=CC(=C(C(=C3)OC)OC)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


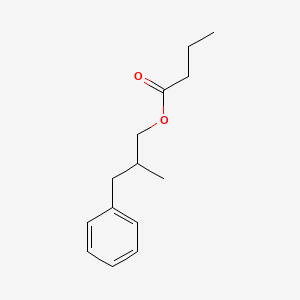
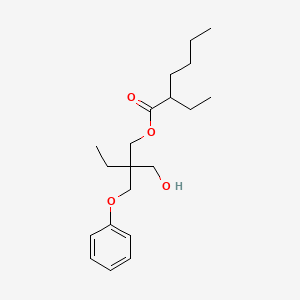
![3,4,5-Tris[(4-{[(2R)-octan-2-yl]oxy}phenyl)methoxy]benzoic acid](/img/structure/B12526306.png)

![N-Butyl-1-tosyl-1H-benzo[d]imidazol-2-amine](/img/structure/B12526322.png)
![Pyridinium, 1,1'-[1,3-phenylenebis(methylene)]bis[4-(1-piperidinyl)-](/img/structure/B12526328.png)
![3-Oxabicyclo[3.1.0]hexan-2-one, 4-ethenyl-4-methyl-, (1S,5R)-](/img/structure/B12526350.png)
![N'-Cyclohexyl-N-[1-(3,3-diphenylpropyl)piperidin-4-yl]-N-methylurea](/img/structure/B12526355.png)
![1-Phenyl-3-[4-(1h-Tetrazol-5-Yl)phenyl]urea](/img/structure/B12526358.png)

